molecular formula C11H11BrO2 B2458105 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 87779-61-1

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B2458105
CAS No.: 87779-61-1
M. Wt: 255.111
InChI Key: XDQCSIOWFPCZRJ-UHFFFAOYSA-N
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Description

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It features a bromine atom attached to the indene ring, which is fused with an acetic acid moiety

Safety and Hazards

The safety information for “2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the acetic acid group. One common method involves the following steps:

    Bromination: 2,3-dihydro-1H-indene is reacted with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform to yield 5-bromo-2,3-dihydro-1H-indene.

    Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base such as sodium hydroxide to introduce the acetic acid group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the indene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-Difluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
  • 2-(5-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
  • 2-(5-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid

Uniqueness

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQCSIOWFPCZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87779-61-1
Record name 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
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